molecular formula C23H20FNO2 B4976040 4-fluoro-N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]aniline

4-fluoro-N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]aniline

Cat. No.: B4976040
M. Wt: 361.4 g/mol
InChI Key: WSFZEELSRTYWFS-UHFFFAOYSA-N
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Description

4-fluoro-N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]aniline is a complex organic compound that features a benzofuran core substituted with various functional groups

Properties

IUPAC Name

4-fluoro-N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FNO2/c1-15-23(16-6-4-3-5-7-16)20-13-21(26-2)17(12-22(20)27-15)14-25-19-10-8-18(24)9-11-19/h3-13,25H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFZEELSRTYWFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=C(C(=C2)OC)CNC3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]aniline typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]aniline is unique due to its specific substitution pattern on the benzofuran core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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